molecular formula C13H11FO B3299228 (2-Fluorobiphenyl-5-yl)methanol CAS No. 89951-76-8

(2-Fluorobiphenyl-5-yl)methanol

Cat. No.: B3299228
CAS No.: 89951-76-8
M. Wt: 202.22 g/mol
InChI Key: PGYWIENUUPKHFO-UHFFFAOYSA-N
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Scientific Research Applications

(2-Fluorobiphenyl-5-yl)methanol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorobiphenyl-5-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2-fluorobiphenyl with methanol under suitable reaction conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under specific conditions, often involving catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorobiphenyl-4-yl)methanol
  • (2-Fluorobiphenyl-3-yl)methanol
  • (2-Fluorobiphenyl-6-yl)methanol

Uniqueness

(2-Fluorobiphenyl-5-yl)methanol is unique due to its specific substitution pattern on the biphenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial production. The presence of the fluorine atom enhances its reactivity and stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-fluoro-3-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYWIENUUPKHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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